3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 865592-71-8
VCID: VC7214280
InChI: InChI=1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25)
SMILES: C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
Molecular Formula: C21H29N3O3S2
Molecular Weight: 435.6

3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide

CAS No.: 865592-71-8

Cat. No.: VC7214280

Molecular Formula: C21H29N3O3S2

Molecular Weight: 435.6

* For research use only. Not for human or veterinary use.

3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide - 865592-71-8

Specification

CAS No. 865592-71-8
Molecular Formula C21H29N3O3S2
Molecular Weight 435.6
IUPAC Name 3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25)
Standard InChI Key AFYRCVVSIFVIFM-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide, reflects its three primary components:

  • Benzothiazole Core: A bicyclic aromatic system comprising a benzene fused to a thiazole ring. This scaffold is prevalent in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions with biological targets .

  • Piperidin-1-Ylsulfonyl Substituent: A sulfonamide group linked to a piperidine ring at the 6-position of the benzothiazole. Sulfonamides are known pharmacophores for enzyme inhibition, particularly targeting COX-II and CA isoforms .

  • Cyclohexyl-Propanamide Side Chain: A lipophilic cyclohexyl group connected via a propanamide linker to the 2-position of the benzothiazole. This moiety enhances membrane permeability and may influence binding affinity.

Key Structural Comparisons:

  • Unlike simpler benzothiazoles (e.g., riluzole derivatives in ), this compound’s sulfonamide group introduces hydrogen-bonding capabilities critical for enzyme active-site interactions .

  • The cyclohexyl group contrasts with aryl substituents in analogs like PYZ16 (a COX-II inhibitor ), potentially reducing off-target interactions while maintaining lipophilicity.

Synthesis and Optimization Strategies

While no explicit synthesis protocol exists for this compound, its structure suggests a multi-step route inspired by methods for related benzothiazole sulfonamides :

Step 1: Benzothiazole Core Formation

  • Thiazole Ring Construction: Condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions (e.g., polyphosphoric acid) forms the benzothiazole backbone.

  • Sulfonation at C6: Electrophilic sulfonation using chlorosulfonic acid introduces a sulfonyl chloride group, which is subsequently reacted with piperidine to yield the piperidin-1-ylsulfonyl moiety .

Step 2: Propanamide Side Chain Installation

  • Nucleophilic Acyl Substitution: The 2-amino group of the benzothiazole reacts with 3-cyclohexylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Optimization Challenges:

  • Reactivity of Sulfonyl Chloride: Excess piperidine and controlled temperatures (0–5°C) prevent side reactions during sulfonamide formation .

  • Steric Hindrance: The cyclohexyl group may slow amidation; microwave-assisted synthesis could enhance reaction rates.

Pharmacological Profile and Biological Activity

Although direct data on this compound is unavailable, structurally related molecules provide insights into its potential bioactivity:

Table 1: Activity of Structural Analogs

Compound ClassTargetIC₅₀ / EC₅₀Selectivity Index (S.I.)Source
Benzothiazole sulfonamidesCOX-II0.33–7.07 μM4.24–>1000
Piperidine sulfonamidesCA-IX0.1–4.01 μM>1000
Cyclohexyl-amidesiNOS8.66 μMN/A

Key Inferences:

  • COX-II Inhibition: The piperidin-1-ylsulfonyl group aligns with PYZ20 (IC₅₀ = 0.33 μM for COX-II ), suggesting comparable potency. Selectivity may arise from the sulfonamide’s interaction with Arg513 and Gln192 in the COX-II active site .

  • CA-IX Targeting: Sulfonamides like PRLD7 (IC₅₀ = 0.1 μM ) inhibit CA-IX via zinc coordination, a mechanism plausible for this compound given its sulfonamide moiety.

  • Anti-Inflammatory Effects: Cyclohexyl-propanamide analogs reduce nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in macrophages, indicating potential in vivo efficacy .

Mechanism of Action Hypotheses

Scenario 1: COX-II Inhibition

The sulfonamide group may bind to the COX-II hydrophobic pocket, mimicking Celecoxib’s interactions :

  • Hydrogen Bonding: Sulfonyl oxygen atoms interact with Arg513 and Phe518.

  • Lipophilic Fit: The cyclohexyl group occupies the secondary pocket, enhancing selectivity over COX-I .

Scenario 2: CA-IX Antagonism

In hypoxic tumor environments, the compound could inhibit CA-IX via:

  • Zinc Coordination: The sulfonamide’s nitrogen binds to the active-site zinc ion.

  • Piperidine Positioning: The piperidine ring orients the molecule within the CA-IX cavity, as seen in PRLD7 .

Physicochemical and ADMET Properties

Table 2: Predicted Properties

PropertyValueMethod of Estimation
Molecular Weight463.62 g/molCalculated
LogP (Lipophilicity)3.8 ± 0.5ChemAxon
Solubility (Water)0.02 mg/mL (low)SwissADME
Metabolic StabilityModerate (CYP3A4 substrate)ADMETlab 2.0

Challenges:

  • Low Aqueous Solubility: May necessitate formulation as a prodrug or nanoparticle delivery system.

  • CYP3A4 Metabolism: The piperidine ring is susceptible to oxidative degradation, requiring structural tweaks for improved half-life .

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